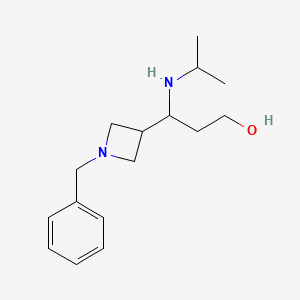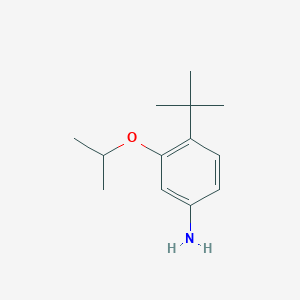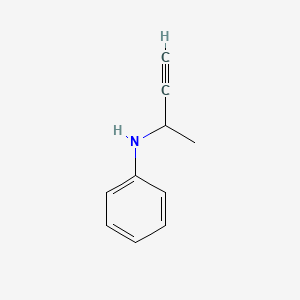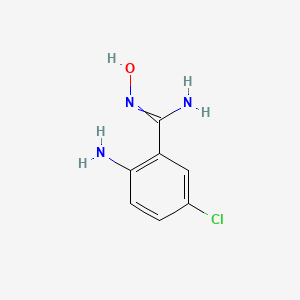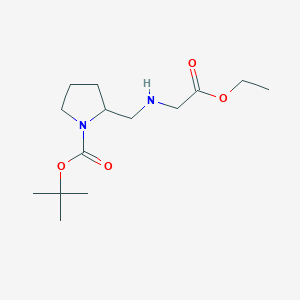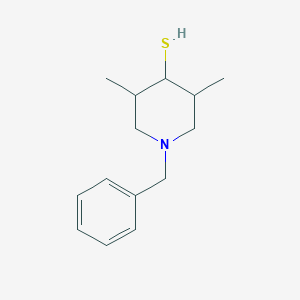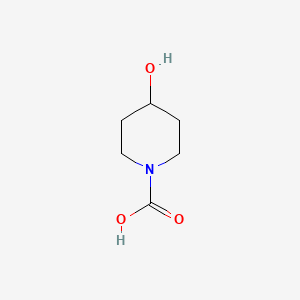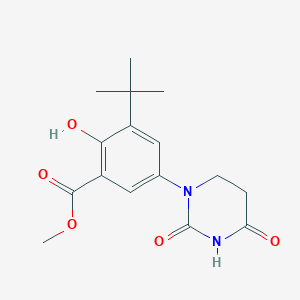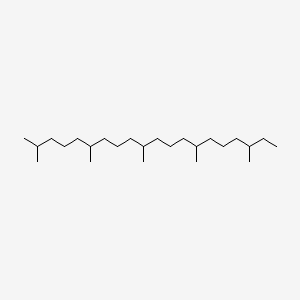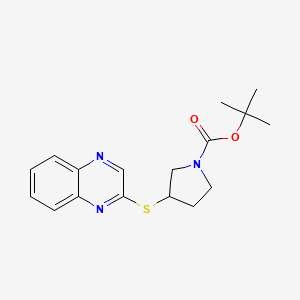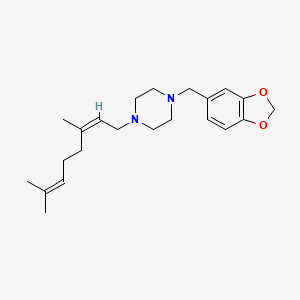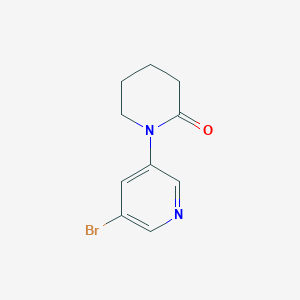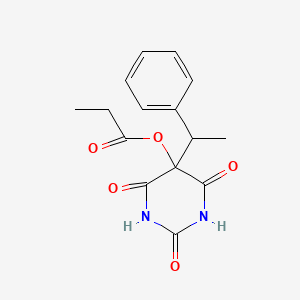
5-Propionoxy-5-(1-phenylethyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenylethyl)-5-propionyloxybarbituric acid is a barbiturate derivative known for its potential applications in medicinal chemistry. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This compound, with its unique structural modifications, offers distinct pharmacological properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethyl)-5-propionyloxybarbituric acid typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the barbituric acid core
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.
Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Secobarbital: Known for its rapid onset of action and short duration of effects.
Thiopental: Used primarily as an anesthetic agent with ultra-short-acting properties.
Uniqueness
5-(1-Phenylethyl)-5-propionyloxybarbituric acid stands out due to its unique structural modifications, which confer distinct pharmacological properties. Its 1-phenylethyl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The propionyloxy group may influence its metabolic stability and duration of action, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
37431-38-2 |
|---|---|
Molekularformel |
C15H16N2O5 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21) |
InChI-Schlüssel |
CLFJVCIWWFEVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




